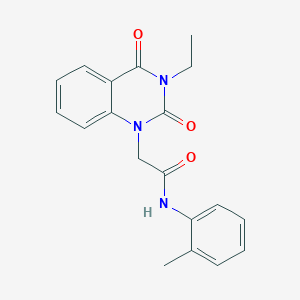

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinone derivatives involves multiple steps, starting from simple aniline derivatives to the formation of the quinazolinone core. For instance, a series of novel quinazolin-5-ones, closely related to the target compound, were synthesized through the cyclization of 3-(3-ethylphenyl)-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors, which in turn was synthesized from 3-ethyl aniline by an innovative route with improved yield (Alagarsamy et al., 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone nucleus, which significantly influences their chemical behavior and biological activity. For instance, modifications to the quinazolinone core and the presence of various substituents have been shown to affect the molecule's interaction with biological targets (El Kayal et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization, alkylation, and aminolysis, depending on their functional groups. These reactions are crucial for the diversification of their chemical structure and the enhancement of their pharmacological profile. For example, the introduction of ethyl and methyl groups through specific reactions has been reported to yield compounds with significant biological activities (Alagarsamy et al., 2012).

Aplicaciones Científicas De Investigación

Sensor Development

Research has highlighted the use of quinazolinone derivatives in the development of sensitive electrochemical sensors. For instance, the study of electrooxidation of various substances using quinazolinone-modified electrodes demonstrates potent electron mediating behavior, indicating their potential in the creation of novel sensors for biological and pharmaceutical samples (Karimi-Maleh et al., 2014).

Pharmaceutical Investigations

Quinazolinone derivatives have been extensively studied for their potential as H1-antihistaminic agents. Several compounds within this class have shown significant protection against histamine-induced bronchospasm in guinea pigs, with some derivatives demonstrating more potent activity compared to standard drugs. These findings suggest a promising avenue for the development of new classes of H1-antihistamines (Alagarsamy et al., 2009).

Catalyst Preparation

Quinazolinone derivatives have also been applied in the preparation of catalysts. For example, the synthesis and utilization of quinazolinone-based ruthenium catalysts for ketone reduction have been explored, highlighting their effectiveness and potential applications in chemical synthesis processes (Facchetti et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Several studies have synthesized and evaluated the antimicrobial, anti-inflammatory, and analgesic properties of quinazolinone derivatives. These compounds have been found to exhibit significant activities in these areas, suggesting their potential as leads for the development of new therapeutic agents. Notably, derivatives with specific substitutions have shown enhanced activity, underscoring the importance of molecular structure in determining their biological effects (Rajanarendar et al., 2012).

Propiedades

IUPAC Name |

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-21-18(24)14-9-5-7-11-16(14)22(19(21)25)12-17(23)20-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIQQKGTJVOHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-YL)-N-(2-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)